molecular formula C18H16N2O6S B2832773 3-(2-((4-Methoxyphenyl)sulfonyl)acetamido)benzofuran-2-carboxamide CAS No. 941988-59-6

3-(2-((4-Methoxyphenyl)sulfonyl)acetamido)benzofuran-2-carboxamide

Cat. No. B2832773
CAS RN: 941988-59-6
M. Wt: 388.39
InChI Key: ZMYNULKMPFCVFA-UHFFFAOYSA-N
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Description

This compound is a benzofuran derivative with a molecular formula of C18H16N2O6S and a molecular weight of 388.39. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran core, which is a heterocyclic compound that is a fusion of benzene and furan rings. The 2-position of benzofuran may be unsubstituted, or various substituents may enhance the antimicrobial activity .

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Research on compounds derived from benzofuran, such as novel benzodifuranyl derivatives, has shown significant anti-inflammatory and analgesic activities. These compounds have been tested as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some displaying high inhibitory activity and selectivity towards COX-2, alongside notable analgesic and anti-inflammatory effects compared to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Photoresponsive Hydrogels

The development of photoresponsive hydrogels using azobenzene-containing monomers for the controlled release and uptake of pharmaceuticals in aqueous media highlights another research application. These materials demonstrate the potential of benzofuran derivatives in creating stimuli-responsive drug delivery systems that can respond to light, allowing for controlled drug release (Gong et al., 2008).

Enzyme Inhibitors

Compounds incorporating benzofuran and sulfonamide structures have been evaluated for their inhibitory potential against various enzymes. For example, benzenesulfonamides carrying the benzamide moiety have shown significant inhibition of human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes. These findings suggest the utility of such compounds in designing enzyme inhibitors for therapeutic purposes (Tuğrak et al., 2020).

Anticancer Agents

Benzofuran derivatives have been investigated for their cytotoxic activities against cancer cell lines. Novel sulfonamide derivatives exhibit potent anticancer properties, highlighting the potential of benzofuran-based compounds in oncological research and treatment strategies (Ghorab et al., 2015).

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research in this field will likely focus on developing new therapeutic agents based on the benzofuran scaffold .

properties

IUPAC Name

3-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c1-25-11-6-8-12(9-7-11)27(23,24)10-15(21)20-16-13-4-2-3-5-14(13)26-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYNULKMPFCVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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